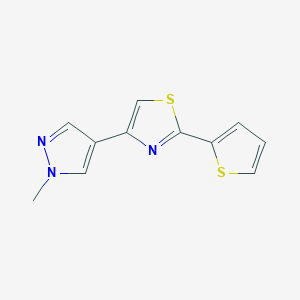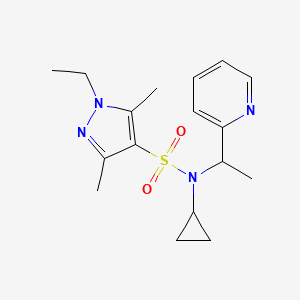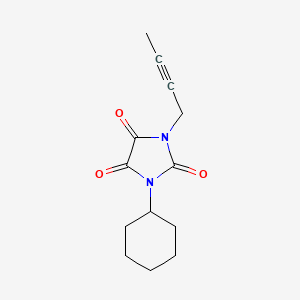![molecular formula C15H23N3O B7592913 2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMMP is a piperidine derivative that has been synthesized through various methods. It is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. DMMP has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
作用機序
The exact mechanism of action of DMMP is not fully understood. However, it has been suggested that DMMP exerts its biological effects through the modulation of various neurotransmitters and ion channels in the central nervous system. DMMP has been found to interact with GABA(A) receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
DMMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures. DMMP has also been found to inhibit the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders. Additionally, DMMP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMMP has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, making it easy to work with. DMMP is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of DMMP is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
将来の方向性
There are several future directions for research on DMMP. One area of interest is the development of more potent analogs of DMMP that exhibit improved biological activity. Another area of research is the investigation of the potential of DMMP as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, the use of DMMP as an insecticide and herbicide warrants further investigation.
In conclusion, DMMP is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of DMMP.
合成法
DMMP can be synthesized through a variety of methods, including the reaction of piperidine with 3-acetyl-6-methylpyridine, followed by reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-(chloromethyl)-6-methylpyridine with piperidine, followed by reduction with lithium aluminum hydride. These methods have been optimized to yield high-purity DMMP.
科学的研究の応用
DMMP has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DMMP has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMMP has been investigated for its potential as an insecticide and herbicide.
特性
IUPAC Name |
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-6-7-18(13(3)8-11)15(19)17-10-14-5-4-12(2)16-9-14/h4-5,9,11,13H,6-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOVKICTPYAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)NCC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)


![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)